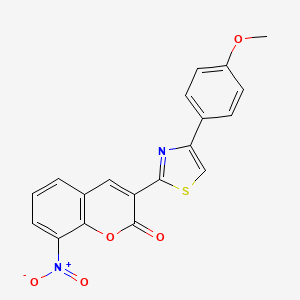

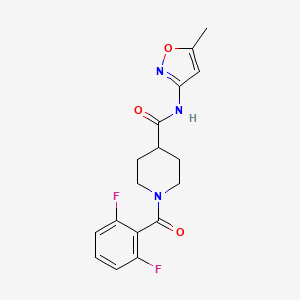

3-(4-(4-甲氧基苯基)噻唑-2-基)-8-硝基-2H-色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole compounds have been the focus of scientific research due to their potential applications in various fields, including medicine, agriculture, and materials science. They are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of α-haloketones with thioamides . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole compounds are known to undergo various chemical reactions due to the presence of reactive positions on the thiazole ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

合成和结构分析

合成、表征和生物学评价化合物3-(4-(4-甲氧基苯基)噻唑-2-基)-8-硝基-2H-色满-2-酮及其衍生物已合成和表征,在生物学应用中显示出巨大的潜力。一项研究合成了和表征了具有取代黄酮的 Ru(II) DMSO 络合物,包括所述化合物的衍生物。这些络合物对乳腺癌细胞系表现出显着的细胞毒性,证明了它们作为抗癌剂的潜力 (Singh 等,2017).

取代衍生物的晶体结构另一项研究探索了两种取代噻唑烷衍生物的晶体结构,包括与 3-(4-(4-甲氧基苯基)噻唑-2-基)-8-硝基-2H-色满-2-酮在结构上相关的化合物。该研究详细阐述了分子相互作用和晶体堆积,有助于理解该化合物的结构性质 (Viswanathan 等,2016).

生物活性

抗菌作用已合成并测试了与 3-(4-(4-甲氧基苯基)噻唑-2-基)-8-硝基-2H-色满-2-酮在结构上相关的化合物,以了解其抗菌活性。该研究强调合成新型有机化合物并评估它们对细菌菌株的功效,表明该化合物作为抗菌剂的潜力 (Behrami 和 Dobroshi,2019).

新型衍生物的生物评价一项研究重点是合成取代的 N-(4-(8-甲氧基-2-氧代-2H-色满-3-基)噻唑-2-基)酰胺的新型衍生物,其结构与所讨论的化合物相似。这些衍生物经过评估,具有抗菌、抗真菌和抗疟活性,展示了该化合物在医学应用中的潜力 (Shah 等,2016).

作用机制

Target of Action

The compound 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, also known as 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one, is a thiazole derivative . Thiazole derivatives have been found to interact with a variety of targets in the body . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and others .

未来方向

Research on thiazole compounds is ongoing, with efforts being made to synthesize new thiazole derivatives and study their pharmacological activities . This includes efforts to overcome challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

生化分析

Biochemical Properties

3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including acetylcholinesterase, which it inhibits effectively . This inhibition is crucial as it can modulate neurotransmitter levels, impacting neurological functions. Additionally, the compound interacts with other biomolecules such as receptors and transporters, influencing cellular signaling pathways .

Cellular Effects

The effects of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression, leading to changes in the production of various proteins and enzymes. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity . This binding is facilitated by the compound’s thiazole and chromenone moieties, which interact with the enzyme’s catalytic residues. Additionally, the nitro group of the compound can participate in redox reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one vary with dosage in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and neuroprotective activities . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one is critical for its activity. The compound is directed to specific compartments within the cell, such as the mitochondria and the endoplasmic reticulum, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular locations .

属性

IUPAC Name |

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-8-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5S/c1-25-13-7-5-11(6-8-13)15-10-27-18(20-15)14-9-12-3-2-4-16(21(23)24)17(12)26-19(14)22/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVHBGUXZHXPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C(=CC=C4)[N+](=O)[O-])OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2627990.png)

![N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2627995.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2627996.png)

![3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2628009.png)